molecular formula C7H6BrN3O B13922017 7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one

7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B13922017
M. Wt: 228.05 g/mol
InChI Key: MIUVFGIZCOBBGP-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 2nd position, and a triazolo ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable brominating agent, followed by cyclization with a triazole precursor under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Cyclization Reactions: The triazolo ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include brominating agents (e.g., N-bromosuccinimide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with varying oxidation states.

Scientific Research Applications

7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or other enzymes involved in cellular signaling pathways, thereby modulating cellular functions .

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1,2,4-triazolo[1,5-a]pyridine: Similar in structure but lacks the methyl group at the 2nd position.

    2-Methyl-1,2,4-triazolo[4,3-a]pyridine: Similar but lacks the bromine atom at the 7th position.

    1,2,4-Triazolo[4,3-a]pyridine: The parent compound without any substituents.

Uniqueness

7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one is unique due to the presence of both the bromine atom and the methyl group, which can influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

7-bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C7H6BrN3O/c1-10-7(12)11-3-2-5(8)4-6(11)9-10/h2-4H,1H3

InChI Key

MIUVFGIZCOBBGP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N2C=CC(=CC2=N1)Br

Origin of Product

United States

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